Ethyl 4-(4-cyanobenzamido)butanoate
Description
Ethyl 4-(4-cyanobenzamido)butanoate is an ethyl ester derivative of butanoic acid, functionalized with a 4-cyanobenzamido group at the 4-position of the butanoate chain. Its structure comprises a four-carbon backbone (butanoate) esterified with ethanol, substituted by an amide-linked para-cyanophenyl group. Applications of such compounds are often explored in medicinal chemistry, particularly as intermediates for bioactive molecules or enzyme inhibitors due to the electrophilic nature of the cyano group.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 4-[(4-cyanobenzoyl)amino]butanoate |
InChI |
InChI=1S/C14H16N2O3/c1-2-19-13(17)4-3-9-16-14(18)12-7-5-11(10-15)6-8-12/h5-8H,2-4,9H2,1H3,(H,16,18) |
InChI Key |
FAFHMJQCJKCIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCNC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
Ethyl 4-(4-cyanobenzamido)butanoate is compared below with two structurally related ethyl butanoate derivatives:
Physicochemical Properties
- Polarity and Solubility: The target compound’s 4-cyanobenzamido group increases polarity compared to Ethyl 4-[ethyl(phenyl)amino]butanoate, which contains a less polar tertiary amine. This suggests lower solubility in nonpolar solvents (e.g., hexane) and higher solubility in polar aprotic solvents (e.g., DMSO) for the target compound. The benzimidazole derivative includes a hydroxyethyl (-CH₂CH₂OH) group, likely enhancing water solubility relative to the target compound.
- Thermal Stability: The amide group in the target compound contributes to greater thermal stability compared to the amine in Ethyl 4-[ethyl(phenyl)amino]butanoate, as amides resist hydrolysis and oxidation better than amines.
Reactivity and Functional Potential
- Amide vs. Amine Reactivity: The target’s amide group is less nucleophilic and more resistant to basic conditions than the ethyl(phenyl)amino group in Compound , making it more suitable for stable prodrug designs. The cyano group in the target compound may act as an electrophilic “warhead” in covalent enzyme inhibitors, a feature absent in the compared compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
